Kryptofix 221

Description

Properties

IUPAC Name |

4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O5/c1-7-19-8-2-18-5-11-22-15-13-20-9-3-17(1)4-10-21-14-16-23-12-6-18/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLXPNDSLDLJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN2CCOCCOCCN1CCOCCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185286 | |

| Record name | Cryptating agent 221 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31364-42-8 | |

| Record name | 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31364-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptating agent 221 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031364428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31364-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cryptating agent 221 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kryptofix 221

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for Kryptofix 221, a cryptand widely utilized for its exceptional metal ion chelation properties, particularly within the field of radiopharmaceutical chemistry.

Core Mechanism of Action: Host-Guest Complexation

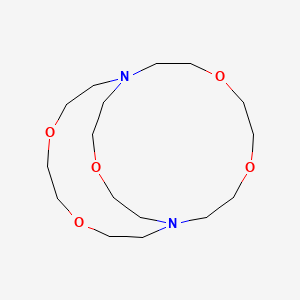

This compound, systematically named 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, functions as a powerful chelating agent through the formation of stable inclusion complexes with various metal cations.[1][2][3] Its unique three-dimensional bicyclic structure features a central cavity lined with seven donor atoms—five oxygen and two nitrogen—which can effectively coordinate with a guest cation.[1] This "host-guest" interaction is the fundamental principle behind its mechanism of action.

The process of chelation involves the electrostatic interaction between the lone pairs of electrons on the oxygen and nitrogen atoms of the this compound molecule and the positive charge of the metal cation.[1][4] This coordination results in the encapsulation of the metal ion within the cryptand's cavity, forming a stable complex known as a "cryptate." The stability of these complexes is a key attribute, making this compound highly effective in sequestering specific cations.

The selectivity of this compound for particular metal ions is determined by the compatibility between the size of the ion and the dimensions of the cryptand's cavity. While it is known to form complexes with a range of cations including Na⁺, Cd²⁺, Zn²⁺, and Eu³⁺, its most prominent application lies in the complexation of potassium ions (K⁺).[2][3]

Application in Radiopharmaceutical Synthesis: Phase-Transfer Catalysis

A critical application of this compound is its role as a phase-transfer catalyst in the synthesis of fluorine-18 ([¹⁸F]) labeled radiopharmaceuticals, most notably [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG).[4][5][6] In this context, [¹⁸F]fluoride is produced as an aqueous solution, but the subsequent nucleophilic substitution reaction to label a precursor molecule typically requires anhydrous organic conditions.

The mechanism in this application unfolds as follows:

-

Potassium Ion Complexation: Potassium carbonate (K₂CO₃) is added to the reaction mixture. This compound selectively encapsulates the K⁺ ions.

-

Fluoride Ion Activation: The large, organic-soluble K⁺-Kryptofix 221 complex effectively shields the positive charge of the potassium ion. This leaves the [¹⁸F]fluoride anion "naked" and highly reactive in the organic solvent.

-

Phase Transfer: The lipophilic exterior of the this compound complex facilitates the transfer of the K⁺/[¹⁸F]F⁻ ion pair from the aqueous phase (or a solid support) into the organic solvent where the labeling precursor is dissolved.

-

Nucleophilic Substitution: The highly activated, "naked" [¹⁸F]fluoride anion can then efficiently participate in the nucleophilic substitution reaction, displacing a leaving group on the precursor molecule to form the desired [¹⁸F]-labeled product.

This process is pivotal for the high-yield and efficient production of many clinical PET imaging agents.

Quantitative Data on Complex Formation

The stability of the complexes formed between cryptands and metal ions can be quantified by their stability constants (log Kₛ). While specific data for this compound with a wide range of cations is dispersed throughout the literature, the following table summarizes representative stability constants for the related and well-studied Kryptofix 222 in different solvents to illustrate the principles of complex stability.

| Cation | Solvent | Log Kₛ |

| K⁺ | Water | 5.4 |

| K⁺ | Methanol | 10.95 |

| Na⁺ | Water | 3.9 |

| Na⁺ | Methanol | 7.85 |

| Rb⁺ | Water | 4.35 |

| Cs⁺ | Water | <2 |

| Tl⁺ | Water | 6.8 |

Note: This data is for Kryptofix 222 and is provided for illustrative purposes. The stability constants for this compound would differ based on its specific cavity size and structure.

The thermodynamic parameters of complexation, including enthalpy (ΔH) and entropy (ΔS), have been studied for various cryptand-cation systems and are influenced by the solvent.[7][8] Generally, a large negative ΔH indicates a strong binding interaction, while a positive ΔS can result from the release of solvent molecules upon complexation.[8]

Experimental Protocols

A. Determination of Complex Stability Constants via Conductometry

This method is used to determine the stoichiometry and stability constants of the formed complexes in various solvents.[7]

Methodology:

-

Solution Preparation: Prepare a solution of the metal salt (e.g., KCl) of known concentration in the desired solvent (e.g., methanol/acetonitrile mixture).

-

Initial Conductance Measurement: Place the metal salt solution in a thermostated conductometric cell and measure the initial molar conductance.

-

Titration: Add small, precise aliquots of a this compound solution of known concentration to the metal salt solution.

-

Conductance Monitoring: Measure the molar conductance of the solution after each addition of the this compound solution, ensuring thermal equilibrium is reached.

-

Data Analysis: Plot the molar conductance as a function of the molar ratio of this compound to the metal ion. The changes in the slope of the resulting curve indicate the stoichiometry of the complex formed (e.g., 1:1).

-

Stability Constant Calculation: Use appropriate software to fit the conductance-mole ratio data to a model that calculates the stability constant (Kₛ) of the complex.

B. Detection of Residual this compound via Thin-Layer Chromatography (TLC)

This protocol is essential for the quality control of radiopharmaceuticals to ensure that levels of residual this compound are below acceptable limits.[9][10]

Methodology:

-

Plate Preparation: Prepare a silica gel TLC plate.

-

Spotting: Apply a small spot of the final radiopharmaceutical product onto the TLC plate. Alongside it, spot a standard solution of this compound at a known concentration (e.g., the acceptable limit) and a blank (the solvent).

-

Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase and allow the solvent front to move up the plate.

-

Visualization: After development, dry the plate and visualize the spots using an iodoplatinate spray reagent. Kryptofix will appear as a distinct spot.

-

Analysis: Compare the intensity of the spot from the product to that of the standard. The intensity of the product spot should not exceed that of the standard, confirming that the residual this compound is within the specified limit.

Visualizations

References

- 1. Page loading... [guidechem.com]

- 2. KRYPTOFIX(R) 221 | 31364-42-8 [chemicalbook.com]

- 3. KRYPTOFIX(R) 221 | 31364-42-8 [amp.chemicalbook.com]

- 4. To chelate thallium( i ) – synthesis and evaluation of Kryptofix-based chelators for 201 Tl - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01074G [pubs.rsc.org]

- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 6. GMP-Compliant Radiosynthesis of [18F]GP1, a Novel PET Tracer for the Detection of Thrombi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Removal of the 2.2.2 cryptand (Kryptofix 2.2.2) from 18FDG by cation exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Kryptofix 221 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kryptofix 221, systematically known as 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a bicyclic polyether, a type of cryptand, with significant applications in coordination chemistry and radiopharmaceutical development. Its defining characteristic is the formation of stable inclusion complexes with various cations, particularly alkali metals. This property is pivotal in its primary role as a phase-transfer catalyst, where it enhances the solubility and reactivity of anionic reagents in organic solvents. This guide provides an in-depth overview of the chemical properties, structure, and key applications of this compound, with a focus on its utility in radiolabeling with fluorine-18.

Chemical Structure and Properties

This compound possesses a three-dimensional cage-like structure formed by two nitrogen bridgeheads linked by three polyoxyethylene chains. This conformation allows it to encapsulate a cation within its cavity, with the oxygen and nitrogen atoms acting as Lewis basic sites that coordinate with the metal ion.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane[1] |

| Synonyms | Cryptand 221, Cryptating agent 221[1] |

| CAS Number | 31364-42-8[1][2][3] |

| Molecular Formula | C16H32N2O5[1][3][4] |

| Molecular Weight | 332.44 g/mol [1][3][4] |

| Appearance | Clear colorless to pale yellow liquid[4][5] |

| Density | 1.111 g/cm³ at 20 °C[2][4][6] |

| Boiling Point | 465.4 ± 40.0 °C (Predicted)[4][7][8] |

| Flash Point | >113 °C (>230 °F)[3][4][7] |

| Solubility | Miscible with water[4][5][7] |

| Storage | Store at +2°C to +8°C, light sensitive[2][4][5] |

Mechanism of Action in Cation Complexation

The efficacy of this compound as a phase-transfer catalyst stems from its ability to strongly chelate cations. In the context of radiolabeling with fluorine-18, which is typically produced as [¹⁸F]fluoride in aqueous solution, this compound plays a crucial role in facilitating the nucleophilic substitution reaction in an organic medium.

The process involves the complexation of a potassium ion (K⁺), often introduced as potassium carbonate (K₂CO₃), by the this compound molecule. This encapsulation of the potassium ion effectively sequesters it, leaving the [¹⁸F]fluoride anion "naked" and highly reactive. The lipophilic exterior of the this compound-potassium complex ([K/221]⁺) enhances its solubility in aprotic organic solvents like acetonitrile, thereby enabling the otherwise poorly soluble fluoride ion to participate in the desired nucleophilic reaction.

Caption: Complexation of K⁺ by this compound and subsequent activation of ¹⁸F⁻.

Experimental Protocols: Application in [¹⁸F]FDG Synthesis

The synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a widely used PET radiotracer, serves as a prime example of the application of this compound. The following is a generalized experimental protocol based on common procedures.[9]

4.1. Materials and Reagents

-

[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Mannose triflate (precursor)

-

Anion exchange cartridge (e.g., QMA)

-

C18 Sep-Pak cartridge

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

-

Sterile water for injection

-

Ethanol

4.2. Experimental Workflow

References

- 1. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. 18ffdg.wordpress.com [18ffdg.wordpress.com]

- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]

The Role of Kryptofix 221 as a Phase Transfer Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis and drug development, the efficient and selective facilitation of chemical reactions is paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to accelerate reactions between reactants located in different immiscible phases. At the heart of this methodology lies the phase transfer catalyst, a substance capable of transporting a reactant across the phase boundary, thereby enabling the reaction to proceed. Among the various classes of phase transfer catalysts, cryptands, and specifically Kryptofix 221, have garnered significant attention due to their exceptional ability to encapsulate metal cations. This guide provides a comprehensive technical overview of the role of this compound as a phase transfer catalyst, detailing its mechanism of action, applications in key organic reactions, and relevant experimental data and protocols.

Core Concept: The Mechanism of Action

This compound, systematically named 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a bicyclic cryptand with a three-dimensional cavity.[1] Its efficacy as a phase transfer catalyst stems from its unique ability to selectively encapsulate alkali metal cations, most notably potassium ions (K+), within its cavity. This encapsulation process is highly efficient due to the pre-organized nature of the cryptand's structure, which provides a snug and thermodynamically favorable fit for the cation.

The core principle of this compound in phase transfer catalysis involves the following steps:

-

Cation Sequestration: In a biphasic system (e.g., a solid-liquid or liquid-liquid system), the inorganic salt of the desired anion (e.g., KF, KCN) is typically present in the solid or aqueous phase. This compound, being soluble in organic solvents, resides in the organic phase. At the phase interface, this compound encapsulates the cation (e.g., K+) from the inorganic salt.

-

Formation of a Lipophilic Complex: The resulting complex, [K⊂221]+, possesses a lipophilic exterior due to the organic framework of the cryptand. This lipophilicity allows the complex to be soluble in the organic phase.

-

Anion Transport: To maintain charge neutrality, the anion (e.g., F-, CN-) is "dragged" by the encapsulated cation into the organic phase. This process effectively overcomes the insolubility of the anion in the organic solvent.

-

"Naked" Anion and Enhanced Reactivity: Once in the organic phase, the anion is minimally solvated and its association with the encapsulated cation is significantly weakened. This results in a highly reactive, or "naked," anion. This increased nucleophilicity dramatically accelerates the rate of reaction with the organic substrate.

-

Catalyst Regeneration: After the anion reacts with the substrate, the resulting inorganic salt (e.g., the salt of the leaving group) is typically insoluble in the organic phase and precipitates or is transferred back to the aqueous/solid phase. The this compound is then free to return to the interface and repeat the catalytic cycle.

This mechanism is particularly crucial in reactions where the anion's reactivity is hampered by strong ion pairing or solvation in the initial phase.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle of this compound in a solid-liquid phase transfer catalysis reaction.

Caption: Catalytic cycle of this compound in phase transfer catalysis.

Applications in Organic Synthesis

This compound has proven to be a highly effective phase transfer catalyst in a variety of organic reactions, particularly those requiring the activation of anionic nucleophiles.

Nucleophilic Fluorination (especially Radiofluorination)

One of the most significant applications of this compound is in nucleophilic fluorination, particularly in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The introduction of the fluorine-18 ([¹⁸F]) isotope often involves the use of [¹⁸F]fluoride, which is typically produced as an aqueous solution of K[¹⁸F]. The high charge density and strong hydration of the fluoride ion in water render it a poor nucleophile.

This compound, in conjunction with a base like potassium carbonate, effectively sequesters the K⁺ ion, transporting the [¹⁸F]F⁻ into an anhydrous organic solvent (e.g., acetonitrile). This generates a highly reactive "naked" [¹⁸F]fluoride ion, which can readily participate in nucleophilic substitution reactions with suitable precursors to afford the desired [¹⁸F]-labeled radiotracer.

Quantitative Data for [¹⁸F]Fluorination Reactions

| Precursor | Product | Catalyst System | Solvent | Temp (°C) | Time (min) | Radiochemical Yield (RCY) | Reference |

| Mannose triflate | [¹⁸F]FDG | K₂CO₃ / this compound | Acetonitrile | 85 | 10-15 | > 90% | [2] |

| Tosylated precursor | [¹⁸F]Fallypride | K₂CO₃ / this compound | Acetonitrile | 100 | 10 | 40-60% | [2] |

| Nitro precursor | [¹⁸F]Mefway | K₂CO₃ / this compound | DMSO | 160 | 15 | 25-45% | [2] |

Experimental Protocol: Synthesis of [¹⁸F]FDG

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

-

Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge with a solution of this compound (5-15 mg) and potassium carbonate (1-5 mg) in a mixture of acetonitrile (0.8 mL) and water (0.2 mL).

-

Azeotropic Drying: The eluted solution is heated under a stream of nitrogen or under vacuum at 80-110 °C to remove the water azeotropically with acetonitrile. This step is typically repeated 2-3 times to ensure an anhydrous environment.

-

Radiolabeling: A solution of the mannose triflate precursor (10-20 mg) in anhydrous acetonitrile (1 mL) is added to the dried K[¹⁸F]/Kryptofix 221 complex. The reaction mixture is heated at 85-120 °C for 5-15 minutes.

-

Hydrolysis: After cooling, the protecting groups on the fluorinated intermediate are removed by acid or base hydrolysis (e.g., with HCl or NaOH).

-

Purification: The final product, [¹⁸F]FDG, is purified using a series of cartridges (e.g., alumina, C18) to remove unreacted [¹⁸F]fluoride, this compound, and other impurities.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for the preparation of ethers from an alkoxide and an alkyl halide, can be significantly enhanced by phase transfer catalysis. When using a solid base like potassium hydroxide or potassium carbonate to generate the alkoxide in situ, the reaction is often slow due to the low solubility of the base and the resulting alkoxide in the organic solvent.

This compound can facilitate this reaction by complexing the potassium ion of the alkoxide, thereby increasing its solubility and nucleophilicity in the organic phase. This leads to higher yields and milder reaction conditions.

Quantitative Data for this compound-Catalyzed Williamson Ether Synthesis

| Alcohol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 4 | > 95% |

| 1-Octanol | 1-Bromobutane | KOH (solid) | Toluene | 100 | 6 | 92% |

Cyanide Substitution Reactions

The displacement of a leaving group by a cyanide anion is a fundamental C-C bond-forming reaction. However, the use of alkali metal cyanides like potassium cyanide (KCN) is often hampered by their insolubility in organic solvents. This compound can be employed to effectively transfer the cyanide ion into the organic phase, enabling efficient nucleophilic substitution on various substrates.

Experimental Protocol: Cyanide Substitution on an Alkyl Bromide

-

Reaction Setup: A mixture of the alkyl bromide (1.0 eq), potassium cyanide (1.5 eq), and this compound (0.05 eq) in a suitable organic solvent (e.g., acetonitrile or toluene) is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Reaction Execution: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred vigorously for a predetermined time (e.g., 2-8 hours). The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid potassium bromide byproduct is removed by filtration. The filtrate is then washed with water to remove any remaining KCN and this compound.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by distillation or column chromatography if necessary.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. The use of solid bases like potassium tert-butoxide can be challenging due to solubility issues. While specific literature on this compound in Claisen condensations is less common, its principle of enhancing the solubility and reactivity of potassium enolates suggests its potential applicability in improving reaction efficiency.

Logical Workflow for a PTC Reaction

The following diagram outlines the general logical workflow for setting up and executing a phase transfer-catalyzed reaction using this compound.

Caption: General workflow for a this compound-catalyzed reaction.

Conclusion

This compound stands out as a highly effective phase transfer catalyst, particularly for reactions involving alkali metal cations. Its ability to encapsulate these cations and transport the associated anions into an organic phase as highly reactive "naked" species has proven invaluable in a range of synthetic applications, most notably in the field of radiopharmaceutical chemistry. The detailed understanding of its mechanism and the availability of established protocols enable researchers and drug development professionals to leverage the power of this compound to achieve higher yields, milder reaction conditions, and improved selectivity in their synthetic endeavors. As the demand for efficient and green chemical processes continues to grow, the application of sophisticated phase transfer catalysts like this compound is expected to expand further, driving innovation in both academic research and industrial-scale synthesis.

References

A Technical Guide to the Solubility of Kryptofix 221 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Kryptofix 221, a crucial cryptand for cation complexation in various scientific and pharmaceutical applications. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document also furnishes a detailed experimental protocol for determining the solubility of this compound in organic solvents via the reliable gravimetric method.

Overview of this compound Solubility

This compound, systematically named 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a bicyclic aminopolyether. Its unique three-dimensional cavity allows for the strong and selective encapsulation of cations, a property that is fundamental to its application as a phase-transfer catalyst and in the synthesis of specialized salts.[1] The solubility of this compound is a critical parameter for its effective use, influencing reaction kinetics, formulation development, and purification processes.

While precise quantitative solubility data (e.g., in g/100 mL or molarity) for this compound across a wide array of organic solvents is not extensively documented in peer-reviewed journals or supplier technical data sheets, qualitative descriptions are available. The compound is generally described as being soluble in common organic solvents.

Qualitative Solubility Data

Based on available chemical literature and supplier information, the qualitative solubility of this compound in various solvents is summarized in the table below. It is important to note that these are general statements and the actual solubility can be influenced by factors such as temperature, pressure, and the presence of impurities.

| Solvent | Qualitative Solubility | Citation |

| Water | Miscible | [2][3] |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Acetonitrile | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

For researchers requiring precise solubility values, the following gravimetric method provides a robust and accurate approach to determining the solubility of this compound, which is a liquid at room temperature, in various organic solvents.[4][5]

Principle

This method involves preparing a saturated solution of this compound in a chosen solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is determined. From this, the solubility can be calculated.[6]

Materials and Apparatus

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Glass vials with airtight seals (e.g., screw caps with PTFE liners)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance (readability to at least 0.1 mg)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

-

Magnetic stirrer and stir bars

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. An excess is ensured when a separate phase of undissolved this compound is visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, cease stirring to allow the undissolved this compound to settle and confirm its presence.

-

-

Sample Withdrawal:

-

Once equilibrium is established, turn off the stirrer and allow the undissolved this compound to settle completely, leaving a clear supernatant of the saturated solution.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a pre-calibrated pipette. Avoid disturbing the undissolved solute.

-

-

Gravimetric Analysis:

-

Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of this compound.

-

Once the solvent is fully evaporated, place the evaporating dish containing the this compound residue in a vacuum desiccator to cool to room temperature and remove any residual solvent.

-

Weigh the evaporating dish with the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of aliquot (mL)] x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Signaling Pathways and Logical Relationships

As this compound is a synthetic ionophore, its primary function is to form stable complexes with cations, thereby facilitating their transfer between phases. It is not known to directly participate in or modulate biological signaling pathways in the manner of a bioactive molecule. Its utility in drug development is often as an excipient or a reagent in the synthesis of active pharmaceutical ingredients, where it can improve the solubility and reactivity of certain salts.

The logical relationship governing its function is based on the principles of host-guest chemistry, where the "host" (this compound) encapsulates a "guest" ion. The stability of the resulting complex is dependent on factors such as the relative sizes of the ion and the cryptand's cavity, the charge of the ion, and the nature of the solvent.

The diagram below illustrates the fundamental principle of cation complexation by this compound.

References

An In-depth Technical Guide to the Complexation of Metal Ions with Kryptofix 221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and quantitative data associated with the complexation of metal ions by Kryptofix 221. This compound, a cryptand, is a powerful sequestering agent with significant applications in various scientific fields, including radiopharmaceutical development and analytical chemistry.

Introduction to this compound and Metal Ion Complexation

This compound, systematically named 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a macrobicyclic ligand with a three-dimensional cavity capable of encapsulating a variety of metal cations.[1][2] The complexation, or encapsulation, of a metal ion by this compound is a host-guest interaction driven by electrostatic forces between the positively charged metal ion and the lone pairs of electrons on the oxygen and nitrogen atoms of the cryptand. The stability of the resulting complex is highly dependent on factors such as the size of the metal ion relative to the cryptand's cavity, the charge of the metal ion, and the solvent system used.

The general process of complexation can be represented by the following equilibrium:

Mⁿ⁺ + this compound ⇌ [M(this compound)]ⁿ⁺

where Mⁿ⁺ is the metal ion. The strength of this interaction is quantified by the stability constant (K) or its logarithm (log K).

Quantitative Data: Stability Constants and Thermodynamic Parameters

The stability of this compound complexes with various metal ions is a critical parameter for its application. The following tables summarize the available quantitative data.

Table 1: Stability Constants (log K) of this compound with Various Metal Ions

| Metal Ion | Solvent | Temperature (°C) | log K | Reference |

| Na⁺ | Water | 25 | 5.40 | [3] |

| Na⁺ | Acetonitrile | 25 | >4 | [3] |

| K⁺ | Acetonitrile | 25-45 | Varies | [4] |

| Li⁺ | Acetonitrile | 25-45 | Varies | [4] |

| Ba²⁺ | Methanol | 25 | High | [5] |

| Sr²⁺ | Methanol | 25 | High | [5] |

| Ca²⁺ | Methanol | 25 | Moderate | [5] |

| Mg²⁺ | Methanol | 25 | Low | [5] |

| La³⁺ | Various non-aqueous | 25 | Varies | [6][7] |

| Y³⁺ | Various non-aqueous | 25 | Varies | [4][8] |

| Ce³⁺ | Various non-aqueous | 25 | Varies | [6] |

| Lu³⁺ | D₂O | Not Specified | 1.3 - 4.0 | [5] |

| In³⁺ | D₂O | Not Specified | 1.3 - 4.0 | [5] |

Note: The stability of complexes is highly solvent-dependent. Non-aqueous solvents often exhibit higher stability constants compared to water.[3]

Table 2: Thermodynamic Parameters for the Complexation of Metal Ions with this compound

| Metal Ion | Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Ca²⁺ | Methanol | - | - | Positive | [1] |

| Y³⁺ | Various non-aqueous | - | Destabilized | Stabilized | [7] |

| La³⁺ | Various non-aqueous | - | Destabilized | Stabilized | [7] |

Note: A positive entropy change (ΔS) often drives the complexation process, suggesting the release of solvent molecules from the coordination sphere of the metal ion upon encapsulation by the cryptand.[1][7]

Experimental Protocols for Studying Complexation

Several analytical techniques are employed to investigate the complexation of metal ions with this compound. Detailed methodologies for key experiments are provided below.

Potentiometric Titration

Potentiometric titration is a classical method to determine the stability constants of metal complexes.[9]

Objective: To determine the stability constant (log K) of a metal-Kryptofix 221 complex.

Materials:

-

This compound solution of known concentration.

-

Metal salt solution of known concentration.

-

Standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Inert electrolyte solution to maintain constant ionic strength (e.g., KCl).

-

pH meter or potentiometer with a suitable ion-selective electrode (ISE) or a glass electrode.

-

Magnetic stirrer and stir bar.

-

Burette.

-

Titration vessel.

Procedure:

-

Calibrate the pH meter/potentiometer with standard buffer solutions.

-

In the titration vessel, place a known volume of the metal salt solution and the inert electrolyte.

-

Immerse the electrode(s) in the solution and start stirring gently.

-

Record the initial potential/pH of the solution.

-

Add small, known increments of the this compound solution from the burette.

-

After each addition, allow the system to reach equilibrium and record the potential/pH reading.

-

Continue the titration well past the equivalence point.

-

The obtained titration data (potential/pH vs. volume of titrant) is then analyzed using appropriate software to calculate the stability constant of the complex.

Conductometric Titration

Conductometric titration is used to determine the stoichiometry and stability of the complex by measuring the change in electrical conductivity of the solution during titration.[10][11]

Objective: To determine the stoichiometry and stability constant of a metal-Kryptofix 221 complex.

Materials:

-

This compound solution of known concentration.

-

Metal salt solution of known concentration.

-

Conductivity meter with a conductivity cell.

-

Magnetic stirrer and stir bar.

-

Burette.

-

Titration cell.

Procedure:

-

Place a known volume of the metal salt solution in the titration cell.

-

Immerse the conductivity cell in the solution and start stirring.

-

Measure and record the initial conductance of the solution.

-

Add the this compound solution in small, known increments from the burette.

-

After each addition, allow the solution to stabilize and record the conductance.

-

Continue the titration until a clear change in the slope of the conductance versus volume plot is observed.

-

Plot the conductance values as a function of the volume of this compound added. The plot will consist of two or more lines with different slopes. The intersection of these lines indicates the stoichiometry of the complex.

-

The stability constant can be calculated by fitting the molar conductivity curves using a suitable computer program.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the complexation reaction.[3][12]

Objective: To determine the enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), and stoichiometry (n) of complexation.

Materials:

-

This compound solution of known concentration.

-

Metal salt solution of known concentration.

-

Isothermal titration calorimeter.

-

Syringe for injection.

-

Sample and reference cells.

Procedure:

-

Degas both the this compound and metal salt solutions to avoid air bubbles.

-

Load the metal salt solution into the sample cell and the corresponding buffer into the reference cell.

-

Load the this compound solution into the injection syringe.

-

Place the cells and the syringe into the calorimeter and allow the system to equilibrate thermally.

-

Perform a series of small, sequential injections of the this compound solution into the sample cell.

-

The instrument measures the heat released or absorbed after each injection.

-

The data is plotted as heat change per injection versus the molar ratio of ligand to metal.

-

Analysis of the resulting binding isotherm using appropriate software yields the thermodynamic parameters (ΔH, K, and n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy can be used to study the complexation by monitoring the changes in the chemical shifts of the this compound protons upon addition of a metal ion.[5][13]

Objective: To investigate the binding interaction and determine the stability constant.

Materials:

-

This compound solution in a suitable deuterated solvent.

-

Metal salt solution in the same deuterated solvent.

-

NMR spectrometer.

-

NMR tubes.

Procedure:

-

Prepare a series of NMR tubes containing a fixed concentration of this compound.

-

Add increasing amounts of the metal salt solution to each tube, creating a range of metal-to-ligand molar ratios.

-

Acquire the ¹H NMR spectrum for each sample.

-

Observe the changes in the chemical shifts of the this compound protons. The protons closest to the binding cavity will typically show the most significant shifts.

-

Plot the change in chemical shift (Δδ) for a specific proton as a function of the metal ion concentration.

-

The data can be fitted to a binding isotherm to determine the stability constant of the complex.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed if the complexation process results in a change in the absorbance spectrum of the ligand or the metal ion.

Objective: To determine the stoichiometry and stability constant of the complex.

Materials:

-

This compound solution.

-

Metal salt solution.

-

UV-Vis spectrophotometer.

-

Cuvettes.

Procedure:

-

Prepare a series of solutions with a constant concentration of either the metal ion or this compound, and a varying concentration of the other component (mole-ratio method).

-

Alternatively, prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied (Job's plot or continuous variation method).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

-

Plot the absorbance versus the mole ratio or mole fraction.

-

The stoichiometry of the complex can be determined from the inflection point of the mole-ratio plot or the maximum of the Job's plot.

-

The stability constant can be calculated from the absorbance data.

Visualizations of Processes and Workflows

The following diagrams illustrate the logical relationships in the complexation process and the general workflows of the experimental techniques.

Caption: General overview of the metal ion complexation process with this compound.

Caption: A generalized workflow for experimental determination of complexation parameters.

Conclusion

The complexation of metal ions by this compound is a fundamental process with broad scientific and practical implications. Understanding the thermodynamics and kinetics of these interactions is crucial for the rational design of applications ranging from targeted radiopharmaceuticals to selective ion sensors. The experimental techniques outlined in this guide provide robust methods for characterizing these complex systems, and the quantitative data serves as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. KRYPTOFIX(R) 221 | 31364-42-8 [chemicalbook.com]

- 3. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Macrobicyclic Cryptands for Radiometal Complexation: Preparation of Macropa‐Based Cryptands for Efficient Complexation of Radiometals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. tau.ac.il [tau.ac.il]

- 11. scribd.com [scribd.com]

- 12. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Architecture of Molecular Encapsulation: A Technical Guide to Cryptands in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of supramolecular chemistry, the ability to selectively bind and transport ions and small molecules is of paramount importance. Among the arsenal of synthetic host molecules, cryptands stand out for their exceptional three-dimensional encapsulation capabilities, leading to highly stable and selective host-guest complexes known as cryptates.[1][2][3] Discovered by Jean-Marie Lehn, who, along with Donald J. Cram and Charles J. Pedersen, was awarded the Nobel Prize in Chemistry in 1987 for this work, cryptands have revolutionized our understanding of molecular recognition.[1][4] This technical guide delves into the fundamental principles of cryptands, their synthesis, and their applications, with a particular focus on their relevance to drug development and advanced chemical research.

Cryptands are bicyclic or polycyclic multidentate ligands, typically composed of ether and amine functionalities, that form a well-defined intramolecular cavity.[5] This three-dimensional structure allows them to completely surround a guest ion, leading to a much higher degree of stability and selectivity compared to their two-dimensional counterparts, the crown ethers.[1][3] The term "cryptand" itself suggests a ligand that binds a substrate in a "crypt," effectively burying the guest molecule.[3]

Core Principles of Cryptand Chemistry

The defining feature of cryptands is their pre-organized, cage-like structure which provides a binding site for various cations, including alkali metals, alkaline earth metals, lanthanoids, and even ammonium ions.[1][4] Unlike crown ethers, which primarily use oxygen atoms for coordination, cryptands utilize both nitrogen and oxygen donor atoms, contributing to their superior binding strength.[1]

The exceptional stability of cryptate complexes is attributed to the cryptate effect , which arises from the macrobicyclic structure of the ligand. This three-dimensional encapsulation leads to a high degree of preorganization, minimizing the entropic penalty upon complexation. The result is a significant increase in both thermodynamic and kinetic stability compared to complexes with monocyclic ligands like crown ethers.[6]

The selectivity of a cryptand for a particular cation is primarily governed by the principle of size complementarity between the cation and the cryptand's cavity.[2][6] For instance, the cavity of [2.2.2]cryptand is an ideal fit for the potassium ion (K+), leading to a very high stability constant for the [K⊂2.2.2]⁺ complex.[7]

Quantitative Data on Cryptand-Cation Complexation

The stability of cryptate complexes is quantified by their stability constant (log K). The following tables summarize key stability constants for common cryptands with various alkali and alkaline earth metal cations.

Table 1: Stability Constants (log K) of Cryptand Complexes with Alkali Metal Cations in Methanol at 25°C

| Cryptand | Li⁺ | Na⁺ | K⁺ | Rb⁺ | Cs⁺ |

| [2.1.1] | >4.3 | 2.5 | <2 | <2 | <2 |

| [2.2.1] | 2.5 | 5.4 | 3.95 | 2.55 | <2 |

| [2.2.2] | <2 | 3.9 | 5.4 | 4.35 | <2 |

Table 2: Stability Constants (log K) of Cryptand Complexes with Alkaline Earth Metal Cations in Water at 25°C

| Cryptand | Mg²⁺ | Ca²⁺ | Sr²⁺ | Ba²⁺ |

| [2.1.1] | <2 | 2.5 | <2 | <2 |

| [2.2.1] | <2 | 6.95 | 7.35 | 6.3 |

| [2.2.2] | <2 | 4.4 | 8.0 | 9.5 |

Note: The nomenclature [l.m.n]cryptand indicates the number of oxygen atoms in each of the three bridges between the nitrogen bridgeheads.[1][4]

Experimental Protocols for Cryptand Synthesis

The synthesis of cryptands can be challenging due to the need to form multiple macrocyclic rings in a controlled manner.[3] However, several one-step and multi-step methods have been developed.

General One-Step Synthesis of a Symmetrical Cryptand (e.g., [2.2.2]Cryptand)

This method involves the reaction of a diamine with a diiodide derivative of an oligoethylene glycol.

Materials:

-

Triethyleneglycol diamine

-

Triethyleneglycol diiodide

-

High-purity solvent (e.g., acetonitrile)

-

Alkali metal carbonate (e.g., K₂CO₃) as a template and base

Procedure:

-

A solution of triethyleneglycol diamine in acetonitrile is prepared in a high-dilution reaction setup.

-

A solution of triethyleneglycol diiodide in acetonitrile is prepared separately.

-

Both solutions are added simultaneously and slowly over a period of several hours to a refluxing suspension of potassium carbonate in a large volume of acetonitrile. The potassium cation acts as a template, organizing the reactants for efficient cyclization.

-

The reaction mixture is refluxed for an extended period (typically 24-48 hours).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in chloroform and washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by column chromatography on alumina or silica gel to yield the pure cryptand.

Characterization

The synthesized cryptand should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Visualizing Core Concepts and Workflows

Signaling Pathways and Logical Relationships

Applications in Drug Development and Beyond

The unique properties of cryptands make them valuable tools in various scientific disciplines, including drug development.

-

Drug Delivery: Cryptands can encapsulate drug molecules, potentially improving their solubility, stability, and bioavailability.[8] For example, studies have investigated the use of cryptands as carriers for anticancer drugs like busulfan and lomustine.[8]

-

Ion Transport and Sensing: Their ability to selectively bind and transport ions across membranes makes them excellent models for studying biological ion channels and for the development of ion-selective sensors.

-

Phase Transfer Catalysis: By encapsulating a cation, cryptands can solubilize salts in organic solvents, thereby increasing the reactivity of the counter-anion.[2][4] This is particularly useful in phase transfer catalysis, where they facilitate reactions between reactants in immiscible phases.[2][9]

-

Radiopharmaceuticals: A notable application is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET).[10] For instance, [2.2.2]cryptand (often sold under the trade name Kryptofix 222) is used to enhance the reactivity of fluoride-18 (¹⁸F) in nucleophilic substitution reactions for the synthesis of ¹⁸F-labeled radiotracers.[10]

-

Supramolecular Chemistry and Materials Science: Cryptands are fundamental building blocks in the construction of more complex supramolecular assemblies and advanced materials.[9]

Conclusion

Cryptands represent a cornerstone of supramolecular chemistry, offering unparalleled strength and selectivity in cation binding. Their three-dimensional architecture, which gives rise to the powerful cryptate effect, has enabled significant advancements in our ability to control and manipulate ionic species. For researchers in drug development and other scientific fields, a thorough understanding of the principles of cryptand synthesis and their host-guest chemistry is essential for harnessing their full potential in creating novel therapeutic agents, sensitive diagnostic tools, and advanced materials. While their synthesis can be intricate, the remarkable properties of the resulting molecules justify the effort, paving the way for continued innovation in molecular recognition and its applications.

References

- 1. Cryptand - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Cryptand [chemeurope.com]

- 5. Cryptates | PPTX [slideshare.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and computational studies on possibility of using glucose diazacrown cryptand as a carrier for anticancer drugs busulfan and lomustine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. nbinno.com [nbinno.com]

The Advent of Cryptands: A Deep Dive into the Discovery and Development of Kryptofix Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and applications of Kryptofix compounds, a class of synthetic bicyclic multidentate ligands known as cryptands. We delve into the seminal work of Nobel laureate Jean-Marie Lehn, detailing the synthesis, mechanism of action, and the unique complexation properties of these molecules. A significant focus is placed on their revolutionary role in radiopharmaceutical chemistry, particularly as phase-transfer catalysts in the production of fluorine-18 labeled positron emission tomography (PET) tracers. This guide also explores their utility in other scientific domains, including inorganic and organometallic synthesis. Detailed experimental protocols, quantitative data on complex stability, and visualizations of key chemical processes are provided to serve as a valuable resource for researchers and professionals in the field.

A New Class of Ligands: The Discovery of Cryptands

The story of Kryptofix compounds is intrinsically linked to the birth of supramolecular chemistry, a field that explores the chemistry of non-covalent intermolecular bonds. In the late 1960s, building upon the foundational discovery of crown ethers by Charles Pedersen, French chemist Jean-Marie Lehn envisioned a new class of three-dimensional cage-like molecules with even greater selectivity and binding strength for cations.[1][2][3] This led to the design and synthesis of the first cryptands, bicyclic and polycyclic multidentate ligands, in 1968.[3]

The term "cryptand" itself, coined by Lehn, aptly describes the function of these molecules: to bind a substrate within a molecular "crypt," effectively encapsulating it.[1][2] This three-dimensional encapsulation, a key feature distinguishing them from the two-dimensional crown ethers, results in the formation of highly stable complexes called "cryptates."[2][4] The pioneering work of Lehn, alongside Pedersen and Donald J. Cram, in the field of host-guest chemistry was recognized with the 1987 Nobel Prize in Chemistry.[1][2] Many of these commercially available cryptands are marketed under the trade name Kryptofix®, a registered trademark of Merck KGaA, Darmstadt, Germany.[3]

Structure and Nomenclature

The most widely recognized Kryptofix compound is Kryptofix 222 (also denoted as [2.2.2]cryptand).[1] Its systematic IUPAC name is 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane.[1][5] The numerical designation "[2.2.2]" provides a simple way to describe the structure, where each number indicates the quantity of ether oxygen atoms in each of the three bridges connecting the two nitrogen bridgehead atoms.[1][2]

Mechanism of Action: Cation Encapsulation and Phase-Transfer Catalysis

The remarkable properties of Kryptofix compounds stem from their ability to selectively encapsulate cations within their three-dimensional cavity.[4] This encapsulation is achieved through the coordination of the cation with the lone pairs of electrons on the oxygen and nitrogen atoms lining the interior of the cryptand.[6] The resulting cryptate is a lipophilic complex where the charged cation is effectively shielded from the surrounding solvent.[1][2]

This property is the basis for their critical role as phase-transfer catalysts .[7] In many chemical reactions, particularly in radiochemistry, the reacting anion (e.g., [¹⁸F]fluoride) is highly solvated in an aqueous phase and thus has low reactivity.[8] To participate in a reaction in an organic solvent, it must be transferred across the phase boundary.

Kryptofix compounds facilitate this transfer by complexing the counter-ion of the reactive anion (e.g., K⁺ in K¹⁸F).[5] The encapsulation of the cation by the Kryptofix molecule creates a large, lipophilic complex that is soluble in organic solvents.[8] This process effectively "drags" the anion into the organic phase, where it is desolvated and becomes a highly reactive "naked" anion, significantly accelerating the rate of nucleophilic substitution reactions.[7][8]

Synthesis of Kryptofix Compounds

The synthesis of Kryptofix compounds generally involves a multi-step process. While specific protocols vary depending on the target cryptand, a common strategy involves the reaction of a diamine with a diacyl chloride or a di-tosylate in a high-dilution environment to favor intramolecular cyclization.

Experimental Protocol: Synthesis of Kryptofix 222

A representative synthesis of Kryptofix 222 involves the reaction of triethylene glycol di(p-toluenesulfonate) with 1,8-diamino-3,6-dioxaoctane.

Materials:

-

Triethylene glycol di(p-toluenesulfonate)

-

1,8-diamino-3,6-dioxaoctane (also known as 2,2'-(ethylenedioxy)bis(ethylamine))

-

High-purity acetonitrile (anhydrous)

-

Sodium carbonate (anhydrous)

-

Citric acid

-

Tetramethylammonium hydroxide

-

Chloroform

-

n-Hexane

-

4A Molecular sieves

Procedure:

-

A solution of triethylene glycol di(p-toluenesulfonate) and anhydrous sodium carbonate in anhydrous acetonitrile is prepared and stirred at 40°C.

-

1,8-diamino-3,6-dioxaoctane is added to the mixture, and the temperature is raised to 90°C. The reaction is refluxed for approximately 16 hours.

-

After cooling, the mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethanol, and an aqueous solution of citric acid is added. The mixture is heated to 85°C and refluxed for 3 hours to facilitate decomplexation.

-

After filtration, the pH of the filtrate is adjusted to approximately 10 with tetramethylammonium hydroxide.

-

The product is extracted with chloroform, and the organic phases are combined and dried over 4A molecular sieves.

-

The solvent is removed by evaporation, and the crude product is recrystallized from n-hexane to yield pure Kryptofix 222 as a white solid.

Quantitative Data: Stability of Kryptofix Complexes

The stability of the cryptate formed is a critical parameter and is quantified by the stability constant (log Kₛ). A higher log Kₛ value indicates a more stable complex. The selectivity of a cryptand for a particular cation is determined by the "fit" between the size of the cation and the cryptand's cavity.

| Kryptofix Compound | Cation | Solvent | log Kₛ |

| Kryptofix 2.1.1 | Li⁺ | Methanol | 4.30 |

| Na⁺ | Methanol | 2.55 | |

| Kryptofix 2.2.1 | Na⁺ | Methanol | 5.40 |

| K⁺ | Methanol | 3.95 | |

| Kryptofix 2.2.2 | K⁺ | Methanol | 5.40 |

| Rb⁺ | Methanol | 4.35 | |

| Cs⁺ | Methanol | <2 | |

| Ba²⁺ | Water | 9.50 |

Note: Stability constants can vary with the solvent and the method of determination.

Applications in Radiopharmaceutical Chemistry

The most significant and widespread application of Kryptofix compounds is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). The use of Kryptofix 222 was a landmark development that enabled the efficient and reliable production of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), the most commonly used PET tracer for oncology, neurology, and cardiology.

Synthesis of [¹⁸F]FDG

The synthesis of [¹⁸F]FDG involves the nucleophilic substitution of a mannose triflate precursor with [¹⁸F]fluoride. Kryptofix 222 is used to facilitate the transfer of the [¹⁸F]fluoride into the anhydrous acetonitrile reaction solvent.[5]

Other Radiopharmaceutical Applications

The utility of Kryptofix 222 extends beyond [¹⁸F]FDG to the synthesis of other important PET tracers, including:

-

[¹⁸F]Fluoroestradiol ([¹⁸F]FES): An estrogen receptor imaging agent used in breast cancer.[9][10]

-

[¹⁸F]Fluorothymidine ([¹⁸F]FLT): A marker of cellular proliferation.

-

[¹⁸F]Fallypride: A dopamine D2/D3 receptor antagonist for neurological imaging.

-

[¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine): An amino acid tracer for brain tumor imaging.[3]

Quality Control: Detection of Residual Kryptofix

Due to the toxicity of Kryptofix 222, its residual amount in the final radiopharmaceutical product must be strictly controlled. Various analytical methods are employed for its detection and quantification, including:

-

Thin-Layer Chromatography (TLC) Spot Test: A rapid, qualitative method using an iodoplatinate reagent.

-

Gas Chromatography (GC): A more quantitative method, often with a nitrogen-selective detector.[11]

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for trace-level quantification.

Non-Medical Applications

While the impact of Kryptofix compounds in medicine is profound, their unique properties are also leveraged in other areas of chemical synthesis.

Synthesis of Alkalides and Electrides

Kryptofix compounds have been instrumental in the synthesis of exotic chemical species such as alkalides and electrides.[12] In these compounds, an alkali metal atom is reduced to form an anion (alkalide) or an electron acts as the anion (electride). Kryptofix is used to encapsulate the alkali metal cation, stabilizing the unusual anionic species and allowing for their isolation and characterization in the solid state.

Crystallization of Zintl Ions

Zintl ions are polyatomic anions of main group elements. Kryptofix compounds are used as sequestering agents to encapsulate the counter-cations (typically alkali metals) during the crystallization of Zintl phases.[13] This allows for the isolation of discrete Zintl ion clusters, which are of great interest in inorganic and materials chemistry.

Conclusion

The discovery of Kryptofix compounds by Jean-Marie Lehn marked a pivotal moment in the development of supramolecular chemistry. Their ability to selectively encapsulate cations has had a transformative impact on various scientific disciplines. In particular, their role as phase-transfer catalysts has been indispensable in the field of radiopharmaceutical chemistry, enabling the routine production of essential PET imaging agents. As research continues to explore the vast potential of host-guest chemistry, it is certain that Kryptofix compounds and their derivatives will continue to be invaluable tools for scientists and researchers across the globe.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. lookchem.com [lookchem.com]

- 3. Kryptofix 222 special quality for synthesis 23978-09-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. Cryptand - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Azamacrocycles and the azaoxacryptand 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane as structure-directing agents in the synthesis of microporous metalloaluminophosphates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Quick Automatic Synthesis of Solvent-Free 16α-[18F] Fluoroestradiol: Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct analysis of Kryptofix 2.2.2 in 18FDG by gas chromatography using a nitrogen-selective detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alkalisci.com [alkalisci.com]

- 13. Crystal structure of tris[(4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane-κ8 N 2,O 6)rubidium] rubidium nonastannide - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Kryptofix 221 in Binding Cationic Guests: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kryptofix 221, systematically named 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a prominent member of the cryptand family of synthetic macrobicyclic ligands. These molecules are renowned for their remarkable ability to selectively encapsulate a wide variety of cationic guests within their three-dimensional cavities. This guide provides a comprehensive technical overview of the core functions of this compound in cation binding, with a focus on the underlying thermodynamic principles, experimental methodologies for characterization, and the structural basis of its selectivity. This document is intended to serve as a detailed resource for researchers and professionals in chemistry, materials science, and drug development who utilize or are exploring the applications of this versatile complexing agent.

Core Principles of Cation Binding by this compound

The exceptional binding capabilities of this compound stem from the "cryptate effect," a term that describes the enhanced stability of complexes formed by these three-dimensional hosts compared to their two-dimensional crown ether analogues. The pre-organized, cage-like structure of this compound minimizes the entropic penalty associated with organizing the ligand around the cation upon complexation.

The binding mechanism involves the coordination of the guest cation with the lone pairs of electrons on the oxygen and nitrogen heteroatoms that line the interior of the cryptand's cavity. The five oxygen atoms and two nitrogen bridgeheads create a thermodynamically favorable environment for cations that have a suitable size and charge density to fit within the cavity. This size-matching principle is a key determinant of the selectivity of this compound for different cations.

Quantitative Analysis of Cation Binding

The strength of the interaction between this compound and a cationic guest is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS), provide deeper insights into the nature of the complexation. These values are influenced by factors such as the specific cation, the solvent system, and the temperature.

Table 1: Stability Constants (log K) for this compound Complexes with Alkali Metal Cations in Acetonitrile at 25°C

| Cation | Ionic Radius (Å) | log K |

| Na⁺ | 1.02 | 7.60 |

| K⁺ | 1.38 | 5.40 |

| Rb⁺ | 1.52 | 4.35 |

| Cs⁺ | 1.67 | < 2 |

Data sourced from a conductometric study. The high stability of the Na⁺ complex reflects the optimal fit of this cation within the this compound cavity.

Table 2: Thermodynamic Parameters for this compound Complexation with Selected Cations

| Cation | Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Na⁺ | Methanol | -43.5 | -54.8 | -11.3 |

| K⁺ | Methanol | -30.5 | -46.4 | -15.9 |

| Ca²⁺ | 80% MeOH/DMF | - | - | - |

| Cu²⁺ | Methanol-DMF | - | - | - |

Note: Comprehensive thermodynamic data for a wide range of cations in various solvents is dispersed throughout the literature. The values presented here are representative and highlight the typically enthalpy-driven nature of complexation. The complexation of divalent cations like Ca²⁺ and Cu²⁺ has been studied, though detailed thermodynamic parameters are not as readily available in tabular form.

Experimental Protocols for Characterizing Cation Binding

The determination of stability constants and thermodynamic parameters for this compound-cation complexes relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for three key experimental approaches.

Conductometric Titration

Principle: This method is based on the change in the molar conductivity of a solution as the complex is formed. The complexed cation has a different mobility than the free, solvated cation, leading to a measurable change in the overall conductivity of the solution.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the metal salt (e.g., NaCl, KCl) of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M) in a high-purity, anhydrous solvent (e.g., acetonitrile, methanol).

-

Prepare a stock solution of this compound in the same solvent, with a concentration approximately 10-20 times higher than the metal salt solution.

-

-

Instrumentation:

-

Use a high-precision conductivity meter and a dip-type conductivity cell with platinized electrodes.

-

The titration vessel should be thermostated to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

-

Titration Procedure:

-

Place a known volume of the metal salt solution into the thermostated titration vessel.

-

Allow the solution to reach thermal equilibrium and record the initial conductance.

-

Add small, precise aliquots of the this compound solution to the metal salt solution using a calibrated micropipette or burette.

-

After each addition, stir the solution gently to ensure homogeneity and allow it to re-equilibrate before recording the conductance.

-

Continue the titration until the molar ratio of this compound to the metal cation is approximately 2:1 or 3:1.

-

-

Data Analysis:

-

Correct the measured conductance values for the volume change during the titration.

-

Plot the molar conductivity (Λ) as a function of the molar ratio of [this compound]/[Cation].

-

The resulting data is fitted to a suitable binding model (typically 1:1) using a non-linear least-squares analysis program to calculate the stability constant (K) and the molar conductivity of the complex (Λ_complex).

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding affinity (Kₐ, the reciprocal of the dissociation constant, Kₑ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the cationic species (e.g., a metal salt) in a suitable buffer or solvent. The concentration should be accurately known and is typically in the range of 10-100 times the expected Kₑ.

-

Prepare a solution of this compound in the exact same buffer or solvent. The concentration of this compound should be approximately 10-20 times the concentration of the cation. It is crucial that the buffers are identical to minimize heats of dilution.

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

Instrumentation:

-

Use a sensitive isothermal titration calorimeter.

-

Set the experimental temperature and allow the instrument to equilibrate.

-

-

Titration Procedure:

-

Load the cation solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of small, precisely controlled injections (e.g., 1-10 µL) of the this compound solution into the sample cell.

-

The heat change associated with each injection is measured as a peak in the thermal power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the area under each peak to determine the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to the cation.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

-

ΔG = -RTln(Kₐ)

-

ΔG = ΔH - TΔS

-

-

Nuclear Magnetic Resonance (NMR) Titration

Principle: NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. Upon complexation, the chemical shifts of the protons on the this compound molecule change due to the proximity of the cation and the conformational changes in the ligand. By monitoring these changes as a function of cation concentration, the binding constant can be determined.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable deuterated solvent (e.g., CD₃CN, CD₃OD).

-

Prepare a stock solution of the metal salt in the same deuterated solvent at a much higher concentration.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer.

-

Acquire a reference ¹H NMR spectrum of the this compound solution alone.

-

-

Titration Procedure:

-

Add small aliquots of the concentrated metal salt solution to the NMR tube containing the this compound solution.

-

After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

-

Continue the titration until the chemical shifts of the this compound protons no longer change significantly, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Identify one or more proton signals of this compound that exhibit a significant change in chemical shift upon cation binding.

-

Plot the change in chemical shift (Δδ) for the selected proton(s) as a function of the total cation concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the dissociation constant (Kₑ).

-

Visualizations of this compound Functionality

Signaling Pathways and Experimental Workflows

Caption: Cation encapsulation by this compound.

Caption: Workflow for ITC analysis of cation binding.

Caption: Key structural features determining function.

Conclusion